REACTION_CXSMILES
|
C([Li])CCC.[Cl-].[Cl:7][CH2:8][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:28]([C:31]1[CH:32]=[CH:33][C:34]2[O:40][CH2:39][C:38](=O)[CH:37]=[CH:36][C:35]=2[CH:42]=1)(=[O:30])[CH3:29]>O1CCCC1.CCCCC>[Cl:7][CH:8]=[C:38]1[CH:37]=[CH:36][C:35]2[CH:42]=[C:31]([C:28](=[O:30])[CH3:29])[CH:32]=[CH:33][C:34]=2[O:40][CH2:39]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
309 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
7-acetyl-1-benzoxepin-3(2H)-one
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C=CC(CO2)=O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at ambient temperature
|
Type
|
STIRRING
|
Details
|
The medium is stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the usual treatments and evaporating the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude reaction product
|
Type
|
CUSTOM
|
Details
|
to precipitate triphenylphosphine oxide
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=C1COC2=C(C=C1)C=C(C=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95.5 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |